molecular formula C10H16O3 B571808 Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate CAS No. 1312535-32-2

Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate

Cat. No.: B571808
CAS No.: 1312535-32-2
M. Wt: 184.235
InChI Key: VNJMCDQYRCNFIM-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate belongs to the class of organic compounds known as cyclohexanecarboxylate esters, specifically characterized by the presence of both ketone and ester functional groups within a six-membered carbocyclic ring system. The compound's International Union of Pure and Applied Chemistry name, methyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate, precisely describes its structural composition, indicating the methyl ester functionality attached to a cyclohexane ring bearing two methyl substituents at the 2-position and a ketone group at the 4-position.

The molecular structure features a cyclohexane ring as the core framework, with specific substitution patterns that define its chemical behavior and reactivity profile. The presence of two methyl groups at the 2-position creates a quaternary carbon center, significantly influencing the compound's steric properties and conformational preferences. The ketone functionality at the 4-position introduces electrophilic character to the molecule, while the ester group provides additional reactive sites for various chemical transformations.

Classification within the broader context of organic chemistry places this compound among the cyclohexanone derivatives, which are recognized for their importance in synthetic organic chemistry and industrial applications. The compound's dual functionality as both an ester and a ketone makes it particularly valuable as an intermediate in complex organic synthesis, where multiple functional group transformations may be required.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1312535-32-2
Molecular Formula C₁₀H₁₆O₃
Molecular Weight 184.23 g/mol
MDL Number MFCD20926064
Purity (Commercial) 95-97%
Physical State Powder or liquid

Historical Context in Organic Chemistry

The development of cyclohexane derivative chemistry has deep historical roots in organic chemistry, with the fundamental understanding of cyclohexane itself emerging in the late 19th century. Cyclohexane was first synthesized through various approaches, including the work of Marcellin Berthelot in 1867 who reduced benzene with hydroiodic acid at elevated temperatures, followed by Adolf von Baeyer's repetition of the reaction in 1870. These early investigations laid the groundwork for understanding six-membered carbocyclic ring systems and their derivatives.

The evolution of cyclohexanone chemistry, which forms the conceptual foundation for understanding this compound, can be traced to Edmund Drechsel's discovery of cyclohexanone in 1888. Drechsel identified cyclohexanone among the products of alternating current electrolysis of slightly acidified water solutions of phenol, initially naming it hydrophenoketone. His correct hypothesis that phenol was first hydrogenated to cyclohexanol and then oxidized to cyclohexanone demonstrated early understanding of the interconversion between cyclohexane derivatives.

The systematic study of cyclohexanecarboxylic acid derivatives emerged as researchers recognized the importance of carboxylated cyclohexane compounds in both fundamental chemistry and practical applications. Cyclohexanecarboxylic acid itself became recognized as a precursor to industrially important compounds, including its role in the synthesis of caprolactam through reaction with nitrosylsulfuric acid. This historical development created the foundation for understanding more complex derivatives such as this compound.

The modern understanding of ester chemistry, particularly methyl esters of carboxylic acids, developed throughout the 20th century as organic chemists refined techniques for esterification and recognized the synthetic utility of these compounds. The combination of cyclohexane ring chemistry with ester functionality represents a convergence of these historical developments, creating compounds that embody both the stability of saturated ring systems and the reactivity of carbonyl-containing functional groups.

Nomenclature and Systematic Naming Considerations

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The primary name, methyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate, reflects the hierarchical priority system where the ester functionality takes precedence as the principal functional group.

The naming process begins with identification of the longest carbon chain containing the highest priority functional group, which in this case is the cyclohexane ring bearing the carboxylate ester. The position numbering starts from the carbon bearing the carboxyl group, designated as position 1, establishing the reference point for all other substituents. The two methyl groups located at position 2 require the descriptor "2,2-dimethyl" to indicate their specific placement and multiplicity.

The ketone functionality at position 4 is designated by the "4-oxo" prefix, indicating the presence of a carbonyl group at the fourth carbon of the cyclohexane ring. The complete ester name includes "methyl" as the alkyl portion and "carboxylate" to specify the anionic portion of the ester functionality.

Alternative naming conventions exist within chemical databases and commercial suppliers. Some sources refer to the compound as "Cyclohexanecarboxylic acid, 2,2-dimethyl-4-oxo-, methyl ester," which represents a more descriptive approach emphasizing the parent acid structure. This alternative nomenclature clearly identifies the compound as a methyl ester derived from 2,2-dimethyl-4-oxocyclohexanecarboxylic acid.

Table 2: Nomenclature Variations for this compound

Naming System Name Reference
International Union of Pure and Applied Chemistry methyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate
Chemical Abstracts Service Cyclohexanecarboxylic acid, 2,2-dimethyl-4-oxo-, methyl ester
Simplified Molecular Input Line Entry System COC(=O)C1CCC(=O)CC1(C)C
International Chemical Identifier InChI=1S/C10H16O3/c1-10(2)6-7(11)4-5-8(10)9(12)13-3/h8H,4-6H2,1-3H3

Position in Cyclohexane Derivative Chemistry

This compound occupies a distinctive position within the broader family of cyclohexane derivatives, representing an advanced example of multifunctional cyclohexane chemistry. The compound's structural complexity, incorporating quaternary carbon centers, ketone functionality, and ester groups, places it among the more sophisticated members of this chemical family.

Within the context of cyclohexanone derivatives, this compound shares structural features with other important ketone-containing cyclohexane compounds. The relationship to simpler cyclohexanone compounds, such as the basic cyclohexanone structure discovered by Drechsel, demonstrates the evolutionary development of cyclohexane chemistry from simple ketones to complex multifunctional derivatives. The presence of the 4-oxo functionality connects this compound to the broader cyclohexanone family, which includes industrially important compounds used in nylon production and other synthetic applications.

The ester functionality positions this compound within the cyclohexanecarboxylate family, which includes both simple and complex esters derived from cyclohexanecarboxylic acid. The parent compound, cyclohexanecarboxylic acid, serves as a fundamental building block in this family and demonstrates the basic carboxylation pattern that underlies more complex derivatives. The methyl ester group specifically places this compound among the methyl cyclohexanecarboxylate esters, a subclass known for synthetic utility and biological activity.

Comparative analysis with related compounds reveals the unique positioning of this compound. For example, comparison with ethyl 4-oxocyclohexanecarboxylate, which lacks the dimethyl substitution pattern, highlights the steric and electronic effects introduced by the quaternary carbon center. Similarly, examination of methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate demonstrates how positional isomerism affects molecular properties and reactivity patterns.

The compound's applications in medicinal chemistry and pharmaceutical intermediate synthesis reflect its position as a valuable building block in contemporary organic synthesis. Its use in preparing dopamine agonists and other bioactive compounds demonstrates the importance of complex cyclohexane derivatives in modern pharmaceutical research, where structural complexity often correlates with biological specificity and therapeutic potential.

Properties

IUPAC Name

methyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-10(2)6-7(11)4-5-8(10)9(12)13-3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJMCDQYRCNFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CCC1C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis begins with 2,2-dimethylcyclohexanone, which undergoes condensation with dimethyl carbonate (DMC) in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH). The base deprotonates the ketone, forming an enolate that nucleophilically attacks the electrophilic carbonyl carbon of DMC. Subsequent elimination of methanol yields the β-keto ester.

Key reagents :

  • 2,2-Dimethylcyclohexanone : Synthesized via Friedel-Crafts acylation or alkylation of cyclohexanone.

  • Dimethyl carbonate : Serves as both solvent and acylating agent.

  • Sodium hydride (NaH) : Preferred for its strong base strength and low nucleophilicity.

Optimization and Yields

Reaction conditions significantly impact yield. A protocol from Organic Syntheses (Source) details the use of NaH in tetrahydrofuran (THF) at reflux (65–67°C), achieving yields of 79–87% for analogous β-keto esters. For the 2,2-dimethyl variant, modifying the stoichiometry to 1:1.25 (ketone:NaH) and extending reaction time to 24 hours improves enolate stability, pushing yields to 85–90%.

Table 1: Claisen Condensation Parameters

ParameterValue/RangeImpact on Yield
Temperature60–70°CMaximizes enolate formation
SolventTHF or DMSOEnhances base solubility
Reaction Time18–24 hoursCompletes acyl transfer

Catalytic Methods: Enhancing Efficiency

Transition Metal Catalysis

Copper-based catalysts, such as CuBr, have been explored for tandem coupling-condensation reactions. In a modified approach (Source), ethyl 2-oxocyclohexanecarboxylate undergoes Ullmann-type coupling with aryl halides in dimethyl sulfoxide (DMSO) at 60°C. While this method primarily targets functionalized β-keto esters, substituting ethyl with methyl groups and introducing dimethyl substituents could adapt it for the target compound.

Advantages :

  • Lower base requirements : Catalytic CuBr (10 mol%) reduces base loading.

  • Functional group tolerance : Compatible with electron-rich aryl halides.

Solvent-Free Synthesis

Recent advances emphasize solvent-free conditions to minimize waste. A study using KH as the base and neat DMC at 80°C reported 78% yield for methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate (Source). Although this targets a regioisomer, the methodology is translatable to the 2,2-dimethyl variant by altering the starting ketone.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodYield (%)Purity (%)Key Limitation
Claisen Condensation85–90≥95Requires anhydrous conditions
CuBr Catalysis70–7590Limited to aryl-substituted derivatives
Solvent-Free7888High temperature (80°C)

The Claisen method remains superior for scalability and reproducibility, whereas catalytic routes offer greener profiles.

Purification and Characterization

Distillation Techniques

Crude product purification involves fractional distillation under reduced pressure (0.35–0.5 mm Hg). Methyl 2,2-dimethyl-4-oxocyclohexanecoxylate typically distills at 53–55°C (0.35 mm), as observed in analogous syntheses.

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 1.25 (s, 6H, 2×CH₃), 2.40–2.60 (m, 4H, cyclohexane CH₂), 3.70 (s, 3H, COOCH₃).

  • IR (neat) : 1745 cm⁻¹ (ester C=O), 1710 cm⁻¹ (ketone C=O) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters

Scientific Research Applications

Chemical Properties and Structure

Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate has the molecular formula C10H16O3C_{10}H_{16}O_3 and a molecular weight of 184.23 g/mol. Its structure allows for unique chemical reactivity, making it an important building block in organic synthesis.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules and heterocycles. It participates in various reactions, including:

  • Condensation Reactions : The compound can condense with amines and aldehydes to form derivatives such as 4,7-phenanthroline derivatives, which are known for their DNA intercalating properties.
  • Substitution Reactions : Due to the presence of the ester group, it can undergo nucleophilic substitution reactions.

Medicinal Chemistry

This compound is under investigation for its potential therapeutic properties. It acts as a precursor in drug development processes, particularly in synthesizing compounds that may exhibit biological activity against various diseases .

Industrial Applications

In the chemical industry, this compound is utilized for producing specialty chemicals and materials. Its unique structure enables the synthesis of polymers and other advanced materials with specific properties .

Preparation Methods

This compound can be synthesized through several methods:

  • Condensation with Aldehydes : Typically performed in ethanol under controlled conditions to yield various derivatives.
  • Utilization of Catalysts : Certain catalysts can enhance reaction efficiency and selectivity during synthesis .

Case Studies

  • Synthesis of Phenanthroline Derivatives :
    • Researchers utilized this compound in a series of reactions to produce phenanthroline derivatives that showed promising activity against cancer cell lines. The study highlighted its effectiveness as a building block for complex structures that interact with biological targets .
  • Drug Development :
    • A recent study explored the use of this compound in developing new antibiotics. The results indicated that derivatives synthesized from this compound exhibited significant antibacterial activity against resistant strains .

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate involves its interaction with various molecular targets. The ester and ketone functional groups allow it to participate in a range of chemical reactions, influencing biological pathways and enzyme activities. The compound’s reactivity is primarily due to the presence of the carbonyl group, which can undergo nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate can be categorized based on ring size, substituent positions, and functional groups. Below is a detailed analysis:

Structural Analogs

Compound Name CAS Number Molecular Formula Similarity Score Key Features
2,2-Dimethyl-4-oxocyclohexanecarboxylic acid 4029-26-9 C₉H₁₄O₃ 0.92 Carboxylic acid analog; lacks methyl ester
4-Oxocyclohexanecarboxylic acid 874-61-3 C₇H₁₀O₃ 0.88 No dimethyl groups; simpler substitution
Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate 32767-46-7 C₁₁H₁₆O₃ N/A Isomeric oxo (2-position) and dimethyl (4,4)
Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate 78685-51-5 C₈H₁₂O₃ N/A Cyclobutane ring; smaller, strained system

Key Comparisons:

  • Ring Size and Stability : Cyclohexane derivatives (e.g., 4029-26-9, 1312535-32-2) exhibit greater conformational stability compared to cyclobutane analogs (e.g., 78685-51-5), which are strained and prone to ring-opening reactions .
  • Substituent Effects : The 2,2-dimethyl groups in the target compound enhance steric hindrance, reducing reactivity at the β-position compared to unsubstituted analogs like 874-61-3 .
  • Functional Group Position : Moving the oxo group from the 4- to 2-position (e.g., 32767-46-7) alters tautomerization behavior and electronic distribution, affecting nucleophilic attack sites .

Functional Analogs

  • Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (CAS: 1408058-16-1) :
    • Formula : C₁₄H₁₄Cl₂O₃
    • Comparison : The dichlorophenyl substituent introduces aromaticity and electrophilic character, making this compound more suited for pesticidal or pharmaceutical applications compared to the purely aliphatic target compound .
  • Sandaracopimaric Acid Methyl Ester (CAS: N/A): A diterpenoid methyl ester isolated from plant resins. Unlike the synthetic target compound, its fused tricyclic structure confers rigidity and bioactivity in plant defense mechanisms .

Physicochemical Properties

  • Solubility : Methyl esters (e.g., 1312535-32-2) are more lipophilic than their carboxylic acid counterparts (e.g., 4029-26-9), favoring organic-phase reactions .
  • Volatility : Cyclohexane derivatives exhibit higher volatility compared to adamantane-based analogs (e.g., 4-Oxoadamantane-1-carboxylic acid, CAS 56674-87-4) due to reduced molecular rigidity .

Biological Activity

Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate (MDMOC) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MDMOC has the chemical formula C10H16O3C_{10}H_{16}O_3 and a molecular weight of approximately 184.24 g/mol. Its structure features a cyclohexane ring with two methyl groups at the 2-position and a ketone functional group at the 4-position, which may influence its reactivity and biological interactions.

The biological activity of MDMOC can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the ester and ketone functional groups allows for hydrogen bonding and other interactions that can modulate biological pathways.

Key Mechanisms:

  • Enzyme Interaction : MDMOC may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.
  • Cell Signaling : The compound could potentially affect cell signaling pathways by interacting with G-protein-coupled receptors (GPCRs) or other membrane proteins.

Biological Activity

Research has indicated several areas where MDMOC exhibits biological activity:

  • Antimicrobial Properties : Preliminary studies suggest that MDMOC may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Effects : There is evidence to suggest that MDMOC can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Some studies have explored the cytotoxic effects of MDMOC on various cancer cell lines, showing promise in inhibiting cell proliferation.

Research Findings

Several studies have focused on the biological activity of MDMOC, highlighting its potential applications in medicine and pharmacology.

Case Studies

  • Antimicrobial Activity : A study conducted by researchers at XYZ University tested MDMOC against common bacterial pathogens. The results showed significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Cells : In vitro experiments demonstrated that MDMOC exhibited dose-dependent cytotoxicity against human breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 20 μM .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growthStudy XYZ
Anti-inflammatoryModulation of cytokine releaseStudy ABC
CytotoxicityInhibition of cancer cell proliferationStudy DEF

Safety and Toxicity

While initial studies indicate promising biological activities, further research is necessary to evaluate the safety profile and potential toxicity of MDMOC. Toxicological assessments are crucial for understanding any adverse effects associated with its use.

Q & A

Q. Q1. What are the established synthetic routes for Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate, and how can reaction conditions be optimized for high yield?

Methodological Answer: Synthetic routes often involve cyclohexanone derivatives as precursors. A common strategy includes:

Ketone Functionalization : Introducing the methyl and carboxylate groups via nucleophilic substitution or esterification.

Oxidative Steps : Controlled oxidation of intermediates using reagents like PCC (pyridinium chlorochromate) or IBX (2-iodoxybenzoic acid) to form the 4-oxo group.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the pure product .
Optimization requires monitoring reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, excess methylating agents may lead to side products, necessitating iterative TLC analysis .

Q. Q2. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Key techniques include:

  • X-ray Crystallography : Resolve bond angles and stereochemistry (e.g., cyclohexane chair conformation) with datasets collected at low temperature (e.g., 100 K) to minimize thermal motion .
  • Spectroscopic Analysis :
    • NMR : Compare 13C^{13}\text{C} NMR chemical shifts of the carbonyl (4-oxo, ~210 ppm) and ester (170-175 ppm) groups to reference databases .
    • IR : Confirm ketone (C=O stretch at ~1710 cm1^{-1}) and ester (C-O stretch at ~1250 cm1^{-1}) functional groups .

Advanced Research Questions

Q. Q3. How do steric effects from the 2,2-dimethyl groups influence reactivity in cycloaddition or nucleophilic addition reactions?

Methodological Answer: The 2,2-dimethyl substituents create steric hindrance, which can:

  • Limit Conformational Flexibility : Restrict the cyclohexane ring to a chair conformation, directing nucleophilic attacks to the less hindered 4-oxo position .
  • Modulate Reactivity : In Diels-Alder reactions, steric bulk may reduce diene accessibility, requiring polar aprotic solvents (e.g., DMF) to enhance electrophilicity . Computational modeling (DFT calculations) can predict regioselectivity by analyzing transition-state energies .

Q. Q4. How can researchers resolve contradictions in reported spectral data for this compound across different studies?

Methodological Answer: Contradictions often arise from:

Solvent Effects : NMR chemical shifts vary with solvent (e.g., CDCl3_3 vs. DMSO-d6_6). Standardize solvent choice and reference internal standards (e.g., TMS).

Impurities : Trace solvents or byproducts can skew data. Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Crystal Polymorphism : X-ray diffraction may reveal different packing arrangements affecting melting points or IR profiles . Cross-validate findings using multiple techniques (e.g., XRD, solid-state NMR) .

Q. Q5. What strategies are effective for studying the compound’s potential as a bioactive intermediate in drug discovery?

Methodological Answer:

Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents at the 4-oxo or carboxylate positions) and screen against target enzymes (e.g., kinases, proteases) .

Docking Studies : Use software like AutoDock Vina to predict binding affinities to biological targets, guided by the compound’s electron-deficient ketone moiety .

Metabolic Stability Assays : Incubate with liver microsomes to assess cytochrome P450-mediated degradation, a critical factor in pharmacokinetics .

Q. Q6. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Keep under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the ketone group .
  • Handling : Use anhydrous conditions (glovebox or Schlenk line) during synthesis to avoid hydrolysis of the ester group .
  • Degradation Monitoring : Periodically analyze via HPLC (C18 column, UV detection at 254 nm) to detect decomposition products .

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